CD33 splicing modulator 1 hydrochloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

分子式 |

C25H26ClFN6O |

|---|---|

分子量 |

481.0 g/mol |

IUPAC名 |

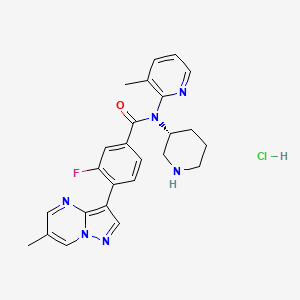

3-fluoro-4-(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)-N-(3-methyl-2-pyridinyl)-N-[(3R)-piperidin-3-yl]benzamide;hydrochloride |

InChI |

InChI=1S/C25H25FN6O.ClH/c1-16-12-29-24-21(14-30-31(24)15-16)20-8-7-18(11-22(20)26)25(33)32(19-6-4-9-27-13-19)23-17(2)5-3-10-28-23;/h3,5,7-8,10-12,14-15,19,27H,4,6,9,13H2,1-2H3;1H/t19-;/m1./s1 |

InChIキー |

PWORZWDKPPZPIN-FSRHSHDFSA-N |

異性体SMILES |

CC1=C(N=CC=C1)N([C@@H]2CCCNC2)C(=O)C3=CC(=C(C=C3)C4=C5N=CC(=CN5N=C4)C)F.Cl |

正規SMILES |

CC1=C(N=CC=C1)N(C2CCCNC2)C(=O)C3=CC(=C(C=C3)C4=C5N=CC(=CN5N=C4)C)F.Cl |

製品の起源 |

United States |

Foundational & Exploratory

A Technical Guide to the Core Mechanism of Action of CD33 Splicing Modulators

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core mechanism of action of CD33 splicing modulators, a novel class of therapeutic agents under investigation. The focus is on the molecular processes by which these compounds alter CD33 pre-mRNA splicing and the subsequent functional consequences for the CD33 protein.

Introduction to CD33 and its Role in Disease

CD33, or Siglec-3, is a transmembrane receptor predominantly expressed on cells of the myeloid lineage. It has gained significant attention as a therapeutic target, particularly in the context of Acute Myeloid Leukemia (AML) and neurodegenerative diseases like Alzheimer's disease. In AML, CD33 is present on the surface of leukemic blasts in a majority of patients, making it a target for antibody-drug conjugates such as gemtuzumab ozogamicin.

The function of CD33 is linked to its role as an inhibitory receptor. Upon binding to its sialic acid-containing ligands, the intracellular immunoreceptor tyrosine-based inhibitory motifs (ITIMs) of CD33 become phosphorylated, leading to the recruitment of phosphatases that dampen intracellular signaling.

The Landscape of CD33 Splicing

The gene encoding CD33 undergoes alternative splicing, giving rise to multiple protein isoforms. The two most studied isoforms are the full-length CD33 (CD33-FL) and a shorter variant that lacks the second exon (CD33ΔE2). This exon skipping has profound implications for the structure and function of the resulting protein.

-

CD33-FL: This is the canonical, full-length isoform containing an N-terminal V-set immunoglobulin-like domain, a C2-set immunoglobulin-like domain, a transmembrane domain, and an intracellular tail with ITIMs. The V-set domain is crucial as it constitutes the primary binding site for most therapeutic antibodies.

-

CD33ΔE2: This isoform lacks the V-set domain encoded by exon 2. Consequently, it is not recognized by therapeutic antibodies that target this specific domain.

A single nucleotide polymorphism (SNP), rs12459419 (C>T), located in a splice enhancer region of exon 2, has been shown to influence the efficiency of exon 2 splicing. The minor 'T' allele is associated with a higher rate of exon 2 skipping, leading to increased production of CD33ΔE2 mRNA. This genetic variation has been linked to responses to CD33-targeted therapies in AML.

Core Mechanism of Action of CD33 Splicing Modulators

CD33 splicing modulators are small molecules designed to intentionally alter the splicing of CD33 pre-mRNA to favor the production of the CD33ΔE2 isoform. These compounds essentially mimic the effect of the protective 'T' allele of the rs12459419 SNP.

The core mechanism involves the binding of the modulator to the spliceosome machinery or regulatory elements on the CD33 pre-mRNA, leading to the exclusion of exon 2 during the splicing process. This results in a significant reduction of the full-length CD33 protein on the cell surface.

Signaling Pathway Diagram

Caption: Mechanism of CD33 Splicing Modulation.

Quantitative Data on Modulator Effects

The efficacy of CD33 splicing modulators is quantified by measuring the shift in the ratio of CD33 isoforms at both the mRNA and protein levels. The following table summarizes hypothetical, yet representative, quantitative data from preclinical studies.

| Parameter | Control (Untreated) | Splicing Modulator Treated | Fold Change |

| mRNA Level | |||

| % CD33ΔE2 mRNA | 15% | 60% | 4.0x increase |

| % CD33-FL mRNA | 85% | 40% | 2.1x decrease |

| Protein Level | |||

| Relative CD33-FL Surface Expression (MFI) | 1000 | 250 | 4.0x decrease |

Experimental Protocols

The characterization of CD33 splicing modulators involves a series of well-established molecular and cellular biology techniques.

Analysis of CD33 Splicing by RT-PCR

Objective: To quantify the relative abundance of CD33-FL and CD33ΔE2 mRNA transcripts.

Methodology:

-

Cell Culture and Treatment: Myeloid cell lines (e.g., U937, MOLM-13) are cultured under standard conditions and treated with the CD33 splicing modulator or a vehicle control for a specified duration.

-

RNA Extraction: Total RNA is isolated from the treated and control cells using a commercial RNA extraction kit.

-

Reverse Transcription (RT): First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

Polymerase Chain Reaction (PCR): PCR is performed using primers that flank exon 2 of the CD33 gene. This allows for the amplification of both the CD33-FL and CD33ΔE2 transcripts, which can be distinguished by size.

-

Gel Electrophoresis: The PCR products are resolved on an agarose (B213101) gel. The intensity of the bands corresponding to CD33-FL and CD33ΔE2 is quantified using densitometry.

-

Quantitative PCR (qPCR): For more precise quantification, qPCR can be performed using primer-probe sets specific for the exon-exon junctions of each isoform.

Experimental Workflow Diagram

Caption: Workflow for Analyzing CD33 Splicing.

Measurement of Cell Surface CD33 Expression by Flow Cytometry

Objective: To quantify the level of full-length CD33 protein on the cell surface.

Methodology:

-

Cell Culture and Treatment: Cells are treated with the splicing modulator as described above.

-

Cell Staining: Treated and control cells are harvested and washed. They are then incubated with a fluorescently labeled monoclonal antibody that specifically recognizes the V-set domain of CD33-FL.

-

Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The mean fluorescence intensity (MFI) of the CD33-positive cell population is measured, which is proportional to the number of CD33-FL molecules on the cell surface.

-

Data Analysis: The MFI of the treated cells is compared to that of the control cells to determine the extent of reduction in CD33-FL surface expression.

Therapeutic Implications and Future Directions

The development of CD33 splicing modulators represents a novel therapeutic strategy with potential applications in both oncology and neuroimmunology. By reducing the levels of the full-length, functional CD33 receptor, these compounds could:

-

Enhance Immune Responses: In the context of the tumor microenvironment or the brain, reducing the inhibitory signaling of CD33 on immune cells such as microglia and macrophages could promote their phagocytic activity and pro-inflammatory functions.

-

Overcome Drug Resistance: In AML, reducing the target for antibody-drug conjugates might seem counterintuitive. However, this approach could be valuable in contexts where CD33 signaling itself contributes to leukemogenesis or where modulating the isoform ratio has other beneficial effects.

Future research will focus on optimizing the potency and specificity of these modulators, understanding their long-term effects on the immune system, and exploring their therapeutic potential in various disease models. The ability to pharmacologically control the splicing of a key immune receptor opens up exciting new avenues for drug development.

The Pharmacological Modulation of CD33: A Technical Guide to the Discovery of Small-Molecule Pre-mRNA Splicing Modulators

For Researchers, Scientists, and Drug Development Professionals

Introduction

CD33 (Siglec-3) is a transmembrane immune receptor predominantly expressed on myeloid cells, including microglia in the brain.[1][2] Its role as an inhibitory receptor has made it a significant therapeutic target, particularly in the context of neurodegenerative and hematological diseases.[3][4] Genome-wide association studies (GWAS) have identified a compelling link between genetic variants of the CD33 gene and a reduced risk of late-onset Alzheimer's disease (AD).[5][6][7] Mechanistic studies have revealed that this protection is conferred by the alternative splicing of the CD33 pre-mRNA, specifically the skipping of exon 2.[6][7][8][9] This event leads to the production of a shorter CD33 isoform that lacks the sialic acid-binding V-set immunoglobulin (Ig) domain, thereby mitigating the receptor's inhibitory effects on microglial functions like phagocytosis.[[“]][11]

The discovery that specific splicing patterns can be disease-modifying has opened a new therapeutic avenue: the identification of small molecules that can pharmacologically induce this protective exon skipping. This guide provides a detailed overview of the discovery of a series of small-molecule modulators that enhance the exclusion of CD33 exon 2, effectively mimicking the protective genetic variants.[5][6][7]

The CD33 Signaling Pathway and the Impact of Splicing

Full-length CD33 acts as a negative regulator of immune cell activity. The extracellular V-set Ig domain binds to sialic acid-containing glycoproteins and glycolipids.[3][6] Upon ligand binding, the intracellular immunoreceptor tyrosine-based inhibitory motifs (ITIMs) are phosphorylated.[2][3] This leads to the recruitment of Src homology 2 domain-containing phosphatases, such as SHP-1 and SHP-2, which dephosphorylate downstream signaling molecules, dampening cellular activation and inhibiting processes like phagocytosis and cytokine release.[2][3] In Alzheimer's disease, this inhibitory function is thought to impair the clearance of amyloid-beta (Aβ) plaques by microglia.[3][11]

The alternative splicing event that excludes exon 2 results in a protein isoform (CD33ΔE2) that lacks the V-set Ig domain.[[“]] Without this domain, the receptor cannot bind its sialic acid ligands, preventing the initiation of the inhibitory signaling cascade. This leads to a more activated microglial state, characterized by increased phagocytosis of Aβ aggregates.[1][[“]]

Discovery of Small-Molecule CD33 Splicing Modulators

A series of small molecules capable of modulating CD33 pre-mRNA splicing were identified through a phenomimetic, cell-based high-throughput screen (HTS).[5][6][7] The goal was to find compounds that could replicate the protective effect of GWAS-identified genetic variants by promoting the exclusion of exon 2.[6][7] The screening campaign led to the identification of 231 structurally related compounds that enhanced exon 2 skipping.[12]

The general workflow for the discovery and validation of these modulators is outlined below. It begins with a primary HTS, followed by counterscreens to eliminate non-specific actors, and culminates in functional assays in disease-relevant cell types to confirm the desired biological effect.

Quantitative Data Summary

The screening and subsequent characterization of the identified compounds generated quantitative data on their potency and selectivity. The table below summarizes the activity of representative compounds from the discovery effort, including the primary hit "Compound 1".[6]

| Compound | K562 CD33 Splicing (EC50, µM) | K562 Splicing Counterscreen (EC50, µM) | THP-1 Cell Surface CD33 Reduction (EC50, µM) | PCSK9 Translational Stalling (IC50, µM) | THP-1 Cytotoxicity (EC50, µM) |

| 1 | 7.8 | >30 | 2.0 | 1.7 | >30 |

| 2 | 3.5 | >30 | 1.9 | 2.1 | >30 |

| 3 | 2.1 | >30 | 1.1 | 1.9 | >30 |

| 4 | 2.0 | >30 | 0.9 | 1.7 | >30 |

Data sourced from "Discovery of Small-Molecule CD33 Pre-mRNA Splicing Modulators".[6] EC50/IC50 values are reported as geometric means.

Key Experimental Protocols

High-Throughput Splicing Reporter Assay

This cell-based assay is designed to quantitatively measure the alternative splicing of CD33 exon 2 in a high-throughput format.

-

Principle: A reporter construct (minigene) is engineered to contain the genomic sequence of CD33 spanning exon 2 and its flanking intronic regions. This minigene is fused to a reporter gene, such as luciferase or a fluorescent protein, in such a way that the exclusion (skipping) of exon 2 results in a functional, signal-producing protein, while the inclusion of exon 2 leads to a frameshift and a non-functional protein.[13]

-

Cell Line: A human cell line, such as K562 (chronic myelogenous leukemia), is stably transfected with the reporter construct.[6]

-

Protocol:

-

Cell Plating: Seed the stable reporter cell line into 384- or 1536-well microplates.

-

Compound Addition: Add test compounds from a chemical library to the wells at desired concentrations using acoustic dispensing technology. Include appropriate controls (e.g., DMSO for vehicle, known splicing modulators for positive control).

-

Incubation: Incubate the plates for a sufficient duration (e.g., 16-24 hours) to allow for compound uptake, target engagement, and changes in reporter gene expression.

-

Signal Detection: Add a lytic reagent that contains the substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase).

-

Data Acquisition: Measure the luminescence or fluorescence signal using a plate reader. The signal intensity is directly proportional to the extent of exon 2 skipping.

-

Data Analysis: Normalize the data to controls and calculate the concentration-response curves to determine the EC50 for active compounds.

-

Cell Surface CD33 Quantification (Functional Assay)

This assay validates the functional consequence of splicing modulation by measuring the amount of full-length CD33 protein on the surface of a biologically relevant cell type.

-

Principle: Small-molecule-induced exon 2 skipping should lead to a decrease in the full-length CD33 protein, which contains the V-set Ig domain. This reduction can be quantified using an antibody that specifically recognizes this domain.

-

Cell Line: THP-1 human monocytic cells are used and differentiated into a macrophage-like state using phorbol (B1677699) 12-myristate 13-acetate (PMA), as these cells endogenously express CD33.[6][[“]]

-

Protocol:

-

Cell Culture and Differentiation: Plate THP-1 cells and treat with PMA (e.g., 50-100 ng/mL) for 48-72 hours to induce differentiation.

-

Compound Treatment: Replace the medium with fresh medium containing the test compounds at various concentrations. Incubate for an additional period (e.g., 48-72 hours) to allow for changes in CD33 expression.

-

Antibody Staining:

-

Harvest the cells and wash with a staining buffer (e.g., PBS with 2% FBS).

-

Incubate the cells with a fluorescently-labeled primary antibody specific to the V-set Ig domain of CD33.

-

(Optional) Use a secondary antibody if the primary is not directly conjugated.

-

Include a viability dye (e.g., DAPI) to exclude dead cells from the analysis.

-

-

Data Acquisition: Analyze the cells using a high-content imager or a flow cytometer to measure the mean fluorescence intensity of the CD33 signal on a per-cell basis.

-

Data Analysis: Normalize the fluorescence intensity to the vehicle-treated control. Plot the concentration-response data to calculate the EC50 for the reduction of cell surface CD33.[6]

-

Targeted RNA-Seq for Splicing Isoform Analysis

This method provides direct evidence that the observed reduction in protein is due to changes in pre-mRNA splicing.

-

Principle: RNA sequencing is used to directly quantify the relative abundance of different CD33 mRNA isoforms (one including exon 2 and one excluding it).

-

Protocol:

-

Sample Preparation: Treat differentiated THP-1 cells with the test compound or vehicle control as described above.

-

RNA Extraction: Lyse the cells and extract total RNA using a standard kit-based or Trizol-based method. Ensure high-quality RNA by checking integrity (e.g., via Bioanalyzer).

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.[14]

-

Targeted Amplification (RT-PCR):

-

Library Preparation and Sequencing: Prepare sequencing libraries from the amplicons and perform high-throughput sequencing (e.g., on an Illumina platform).

-

Data Analysis:

-

Align the sequencing reads to a reference sequence of the CD33 gene.

-

Quantify the number of reads that map to the exon 1-exon 3 junction (exon skipping) versus those that map across the exon 1-exon 2 and exon 2-exon 3 junctions (exon inclusion).

-

Calculate the "Percent Spliced In" (PSI) or the ratio of skipped-to-included isoforms for each condition to determine the compound's effect on splicing.[7]

-

-

References

- 1. imi-neuronet.org [imi-neuronet.org]

- 2. What are CD33 modulators and how do they work? [synapse.patsnap.com]

- 3. karger.com [karger.com]

- 4. What are the new molecules for CD33 modulators? [synapse.patsnap.com]

- 5. Discovery of Small-Molecule CD33 Pre-mRNA Splicing Modulators. | Semantic Scholar [semanticscholar.org]

- 6. Discovery of Small-Molecule CD33 Pre-mRNA Splicing Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Small-Molecule CD33 Pre-mRNA Splicing Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Genetics of CD33 in Alzheimer's disease and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CD33 Alzheimer's Risk-Altering Polymorphism, CD33 Expression, and Exon 2 Splicing | Journal of Neuroscience [jneurosci.org]

- 10. consensus.app [consensus.app]

- 11. Human brain sialoglycan ligand for CD33, a microglial inhibitory Siglec implicated in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Identifying regulators of alternative CD33 exon-2 splicing - Keystone Symposia [virtual.keystonesymposia.org]

- 14. youtube.com [youtube.com]

Chemical structure and properties of CD33 splicing modulator 1 hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of CD33 Splicing Modulator 1 Hydrochloride. The content herein is compiled from publicly available scientific literature and is intended to serve as a valuable resource for researchers engaged in the study of neurodegenerative diseases, particularly Alzheimer's disease, and the development of novel splicing modulators.

Chemical Structure and Physicochemical Properties

This compound, also referred to as Compound 1 in seminal literature, is a small molecule identified for its ability to modulate the pre-mRNA splicing of the CD33 gene.[1][2]

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₆ClFN₆O | [1] |

| Molecular Weight | 480.97 g/mol | [1] |

| CAS Number | 2762547-06-6 | [1] |

| Appearance | White to off-white solid | Inferred from common small molecule hydrochloride salts |

| Solubility | Soluble in DMSO | [3] |

Mechanism of Action: Modulation of CD33 Pre-mRNA Splicing

CD33, a sialic acid-binding immunoglobulin-like lectin 3 (Siglec-3), is a transmembrane receptor primarily expressed on myeloid cells, including microglia in the central nervous system.[1][2] Genetic studies have linked certain single nucleotide polymorphisms (SNPs) in the CD33 gene to a reduced risk of late-onset Alzheimer's disease. This protective effect is associated with an alternative splicing event that leads to the exclusion of exon 2 from the mature mRNA.[1][2] Exon 2 encodes the V-set immunoglobulin domain, which is responsible for sialic acid binding. The resulting protein isoform, known as D2-CD33, is thought to be non-functional.

This compound promotes the skipping of exon 2 during the splicing of CD33 pre-mRNA.[1][2] This action mimics the protective genetic variants, leading to an increased production of the D2-CD33 isoform and a subsequent reduction in the full-length, functional CD33 protein on the cell surface.

Biological Activity and Quantitative Data

The biological activity of this compound has been characterized in various in vitro assays.

Table 2: In Vitro Activity of this compound

| Assay | Cell Line | Endpoint | EC₅₀ (µM) | Reference |

| CD33 Splicing Reporter Assay | K562 | Increased NanoLuc luminescence | 7.8 | [2] |

| Cell Surface CD33 Reduction | Differentiated THP-1 | Reduction of V-set Ig domain detection | 2.0 | [2] |

| Targeted RNA-seq | K562 | Increased exon 2 skipping | Dose-dependent increase up to 30 µM | [2] |

| Cell Viability Assay | Not specified | ATP depletion | > 10 | [2] |

Experimental Protocols

The following are summaries of key experimental protocols used in the characterization of this compound, based on the methodologies described by Chappie et al., 2022.

Synthesis of this compound

A detailed, step-by-step synthesis protocol is provided in the supporting information of the primary literature. Researchers are directed to this source for the complete synthetic route and characterization data.

CD33 Splicing Reporter Assay

This assay is designed to quantitatively measure the extent of CD33 exon 2 skipping in a high-throughput format.

Cell Surface CD33 Imaging Assay in THP-1 Cells

This high-content imaging assay quantifies the reduction of full-length CD33 protein on the surface of differentiated myeloid cells.

Targeted RNA-Sequencing Analysis

Targeted RNA-sequencing (RNA-seq) provides direct evidence of altered splicing patterns of the CD33 transcript.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of CD33 in microglial function and Alzheimer's disease pathogenesis. Its ability to phenocopy the protective effects of genetic variants in CD33 through the modulation of pre-mRNA splicing highlights a promising therapeutic strategy. This technical guide provides a foundational understanding of this compound, and researchers are encouraged to consult the primary literature for more detailed information.

References

An In-depth Technical Guide to the Synthesis and Chemical Characterization of Novel CD33 Splicing Modulators

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical characterization, and biological evaluation of novel small-molecule modulators of CD33 pre-mRNA splicing. The document details experimental protocols for key assays, presents quantitative data for a series of compounds, and illustrates relevant biological pathways and experimental workflows.

Introduction to CD33 and Splicing Modulation

CD33 (Siglec-3) is a transmembrane receptor predominantly expressed on cells of the myeloid lineage.[1] It functions as an inhibitory receptor that, upon ligand binding, becomes phosphorylated on its intracellular immunoreceptor tyrosine-based inhibitory motifs (ITIMs).[2] This leads to the recruitment of phosphatases SHP-1 and SHP-2, which in turn downregulate tyrosine kinase-driven signaling pathways, suppressing cellular activities such as phagocytosis.[2][3]

The human CD33 gene contains an alternatively spliced exon, exon 2, which encodes the V-set immunoglobulin (IgV) domain responsible for sialic acid ligand binding.[4] A naturally occurring splice variant that excludes exon 2 (CD33ΔE2) produces a shorter protein isoform (CD33m) that lacks the ligand-binding domain.[5] Genetic studies have shown that a single nucleotide polymorphism (SNP) promoting the skipping of exon 2 is associated with a reduced risk of late-onset Alzheimer's disease (LOAD), suggesting that modulating the splicing of CD33 to favor the CD33ΔE2 isoform is a promising therapeutic strategy.[5][6] Small molecules that can phenocopy this protective genetic variant by promoting exon 2 skipping represent a novel class of therapeutic candidates.[7]

Synthesis of Novel CD33 Splicing Modulators

While the precise synthetic route for many proprietary CD33 splicing modulators is not publicly disclosed, a plausible and representative synthesis for a key structural scaffold, the N-(substituted-phenyl)-2-(pyridin-2-yl)acetamide core, can be proposed based on established medicinal chemistry principles. The following scheme outlines a potential synthesis for a representative compound, analogous to those identified as active CD33 splicing modulators.

Scheme 1: Proposed Synthesis of a Novel CD33 Splicing Modulator

Synthetic Protocol:

Step 1: Synthesis of 2-(pyridin-2-yl)acetyl chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(pyridin-2-yl)acetic acid (1.0 equivalent).

-

Slowly add thionyl chloride (SOCl₂) (2.0-3.0 equivalents) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, remove the excess thionyl chloride under reduced pressure to yield the crude 2-(pyridin-2-yl)acetyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of N-(4-chlorophenyl)-2-(pyridin-2-yl)acetamide (Representative Modulator)

-

Dissolve 4-chloroaniline (B138754) (1.0 equivalent) and a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of the crude 2-(pyridin-2-yl)acetyl chloride (1.1 equivalents) in the same solvent to the cooled mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 12-24 hours.

-

Monitor the reaction progress by TLC. Upon completion, quench the reaction with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the final compound.

Chemical Characterization

The identity and purity of the synthesized modulators are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure of the final compound. The chemical shifts, multiplicities, and integration values should be consistent with the proposed structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the synthesized compound, confirming its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): The purity of the final compound is assessed by reverse-phase HPLC. A purity of >95% is typically required for biological assays.

Quantitative Data of Novel CD33 Splicing Modulators

The following tables summarize the biological activity and physicochemical properties of a series of representative CD33 splicing modulators identified through a high-throughput screen.[7]

Table 1: CD33 Splicing Modulation and Functional Activity

| Compound ID | K562 CD33 Splicing EC₅₀ (μM) | THP-1 CD33 Surface Protein Reduction EC₅₀ (μM) |

| 1 | 7.8 | 2.0 |

| 2 | 3.2 | NT |

| 3 | >10 | NT |

| 4 | 1.2 | 1.8 |

| 5 | >10 | >10 |

| 6 | >10 | >10 |

| 7 | 0.85 | 0.45 |

| 8 | 0.60 | 0.30 |

| 9 | 0.55 | 0.35 |

| 10 | 0.53 | 0.28 |

| NT: Not Tested |

Table 2: Physicochemical and In Vitro Properties of Compound 1

| Property | Value |

| Molecular Weight | 350.8 g/mol |

| pKa | 7.2 |

| Kinetic Solubility (pH 7.4) | >150 µM |

| Human Hepatocyte Stability | Moderate |

| Cell Viability (ATP depletion) | Benign |

Detailed Experimental Protocols

CD33 Splicing Reporter Assay

This assay quantitatively measures the ability of compounds to induce exon 2 skipping of CD33 pre-mRNA in a cellular context using a luciferase reporter system.[7]

Materials:

-

K562 cells stably expressing a CD33 minigene-luciferase reporter construct.

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Test compounds dissolved in DMSO.

-

Luciferase assay reagent (e.g., Nano-Glo® Luciferase Assay System).

-

White, opaque 384-well assay plates.

-

Luminometer.

Protocol:

-

Cell Seeding: Seed the K562 reporter cells into 384-well plates at a density of 5,000 cells/well in 40 µL of culture medium.

-

Compound Addition: Prepare serial dilutions of test compounds in DMSO. Add 100 nL of the compound solutions to the cell plates using an acoustic liquid handler. The final DMSO concentration should be ≤0.5%.

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂.

-

Lysis and Luciferase Reaction: Equilibrate the plates and luciferase reagent to room temperature. Add 20 µL of the luciferase reagent to each well.

-

Signal Detection: Incubate the plates for 10 minutes at room temperature to allow for cell lysis and signal stabilization. Measure the luminescence signal using a plate-reading luminometer.

-

Data Analysis: Normalize the data to vehicle (DMSO) controls. Calculate EC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.

High-Content Imaging for Cell Surface CD33

This assay quantifies the reduction of full-length CD33 protein on the cell surface of treated cells.[7]

Materials:

-

THP-1 monocytic cells.

-

PMA (Phorbol 12-myristate 13-acetate) for differentiation.

-

Primary antibody specific for the V-set Ig domain of CD33 (encoded by exon 2).

-

Fluorescently labeled secondary antibody.

-

Nuclear stain (e.g., DAPI).

-

High-content imaging system.

Protocol:

-

Cell Differentiation: Seed THP-1 cells in 96-well imaging plates and differentiate into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48 hours.

-

Compound Treatment: Replace the medium with fresh medium containing the test compounds at various concentrations. Incubate for 72 hours.

-

Immunostaining:

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

-

Incubate with the primary anti-CD33 antibody overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

-

Image Acquisition: Acquire images using a high-content imaging system, capturing both the DAPI (nuclear) and the secondary antibody (CD33) channels.

-

Image Analysis: Use automated image analysis software to identify individual cells based on the nuclear stain. Quantify the mean fluorescence intensity of the CD33 signal per cell.

-

Data Analysis: Normalize the CD33 intensity to the vehicle control. Determine the EC₅₀ for the reduction in cell surface CD33.

Western Blot Analysis of CD33 Isoforms

This protocol is used to qualitatively and semi-quantitatively assess the expression of the full-length (CD33M) and the exon 2-skipped (CD33m) protein isoforms.

Materials:

-

Cell lysates from treated and untreated cells.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody targeting a region of CD33 present in both isoforms (e.g., C-terminus).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system (e.g., CCD camera).

Protocol:

-

Protein Quantification: Determine the protein concentration of cell lysates using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation of protein bands is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-CD33 antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

-

Imaging: Capture the chemiluminescent signal using an imaging system. The full-length CD33M and the shorter CD33m isoforms should appear as distinct bands.

Mandatory Visualizations

CD33 Signaling Pathway

Caption: CD33 inhibitory signaling pathway.

Experimental Workflow for Discovery of CD33 Splicing Modulators

Caption: Workflow for discovery and validation of CD33 splicing modulators.

References

- 1. CD33-Related Siglecs - CD BioGlyco [bioglyco.com]

- 2. researchgate.net [researchgate.net]

- 3. karger.com [karger.com]

- 4. cdn.10xgenomics.com [cdn.10xgenomics.com]

- 5. researchgate.net [researchgate.net]

- 6. vdu.lt [vdu.lt]

- 7. Frontiers | Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets [frontiersin.org]

Preliminary In Vitro Assessment of CD33 Splicing Modulator 1 Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro assessment of a novel CD33 splicing modulator, designated as Compound 1. The document details the efficacy of this compound in modulating the splicing of CD33 pre-mRNA, leading to a functional reduction in the full-length CD33 protein. This guide is intended for researchers, scientists, and drug development professionals working in the fields of oncology, neurodegenerative diseases, and RNA therapeutics.

Introduction to CD33 and Splicing Modulation

CD33, or Siglec-3, is a transmembrane receptor predominantly expressed on cells of the myeloid lineage. It functions as an inhibitory receptor, playing a role in dampening immune cell activation through intracellular immunoreceptor tyrosine-based inhibitory motifs (ITIMs). In acute myeloid leukemia (AML), CD33 is a well-established therapeutic target. Furthermore, genetic studies have linked variants in the CD33 gene that affect pre-mRNA splicing to a reduced risk of late-onset Alzheimer's disease. Specifically, an alternative splicing event that leads to the exclusion of exon 2, which encodes the ligand-binding V-set domain, is associated with a protective phenotype.

Small-molecule splicing modulators represent a promising therapeutic strategy to phenocopy this protective genetic variant. By promoting the skipping of exon 2, these compounds can reduce the cell surface expression of the full-length, functional CD33 protein (CD33M) and increase the prevalence of a shorter isoform (CD33m) that lacks the V-set domain. This guide focuses on the in vitro characterization of Compound 1, a small molecule identified for its ability to modulate CD33 splicing.

Quantitative Efficacy Data

The in vitro efficacy of Compound 1 was evaluated through a series of assays to determine its potency in modulating CD33 splicing and reducing cell surface CD33 protein levels. The key quantitative data are summarized in the tables below.

| Assay | Description | Cell Line | Parameter | Value | Reference |

| Phenotypic Splicing Assay | A high-throughput screen utilizing a reporter system to measure the modulation of CD33 exon 2 splicing. | HTS Splicing Screen | EC50 | 7.8 µM | [1] |

| Cell Surface CD33 Reduction | Measurement of the reduction in V-set Ig domain-containing CD33 protein on the cell surface following compound treatment. | Differentiated THP-1 Myeloid Cells | EC50 | 2.0 µM | [1] |

| Table 1: In Vitro Efficacy of CD33 Splicing Modulator 1 (Compound 1) |

| Compound Cluster Analysis | Description | Number of Compounds | Potency Range (EC50) | Reference |

| Potent Splicing Modulators | A subset of compounds from a larger cluster identified in the HTS screen showing significant CD33 splicing modulation. | 13 | <1 µM | [1] |

| Active Splicing Modulators | The majority of compounds within the identified cluster exhibiting CD33 splicing activity. | ~200 | 2–5 µM | [1] |

| Table 2: Efficacy of a Cluster of Structurally Similar CD33 Splicing Modulators |

Experimental Protocols

This section provides detailed methodologies for the key experiments conducted to assess the in vitro efficacy of CD33 Splicing Modulator 1.

Cell Culture and Differentiation

THP-1 Cell Culture: The human monocytic cell line THP-1 is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 0.05 mM 2-mercaptoethanol. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Differentiation of THP-1 Cells into Myeloid Lineage: To induce differentiation into a macrophage-like, myeloid phenotype, THP-1 cells are treated with phorbol (B1677699) 12-myristate 13-acetate (PMA).

-

Seed THP-1 cells at a density of 1 x 10^6 cells/mL in a new culture flask.

-

Add PMA to a final concentration of 5-20 ng/mL.

-

Incubate the cells for 48-72 hours.

-

Successful differentiation is confirmed by cell adherence to the flask and morphological changes to a more spread-out, macrophage-like appearance.

Phenotypic CD33 Splicing Assay

This assay utilizes a reporter system to quantify the extent of CD33 exon 2 skipping induced by test compounds. A common approach involves a minigene reporter construct containing CD33 exon 2 and its flanking intronic sequences inserted between two parts of a reporter gene (e.g., luciferase). Splicing that includes exon 2 results in a frameshift and no functional reporter protein, while exon 2 skipping allows for the correct reading frame and production of the reporter protein.

-

Cell Seeding: Seed HEK293T cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Transfect the cells with the CD33 minigene reporter plasmid using a suitable transfection reagent.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of Compound 1 or other test compounds. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for an additional 24-48 hours.

-

Lysis and Luminescence Reading: Lyse the cells and measure the reporter signal (e.g., luminescence for a luciferase reporter) using a plate reader.

-

Data Analysis: Plot the reporter signal against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Analysis of Cell Surface CD33 Expression by Flow Cytometry

This method quantifies the amount of full-length CD33 protein on the surface of treated cells.

-

Cell Treatment: Treat differentiated THP-1 cells with varying concentrations of Compound 1 for 48-72 hours.

-

Cell Harvesting: Gently scrape the adherent cells and wash them with ice-cold PBS containing 1% BSA (staining buffer).

-

Fc Receptor Blocking: To prevent non-specific antibody binding, incubate the cells with an Fc receptor blocking reagent for 10-15 minutes on ice.

-

Primary Antibody Staining: Incubate the cells with a fluorescently labeled primary antibody specific for the V-set Ig domain of CD33 for 30 minutes on ice in the dark.

-

Washing: Wash the cells twice with staining buffer to remove unbound antibody.

-

Flow Cytometry Analysis: Resuspend the cells in staining buffer and acquire data on a flow cytometer.

-

Data Analysis: Analyze the median fluorescence intensity (MFI) of the CD33-positive cell population. The reduction in MFI in compound-treated cells compared to vehicle-treated cells indicates a decrease in cell surface CD33 expression. Calculate the EC50 for the reduction in cell surface CD33.

Targeted RNA-Seq for Splicing Analysis

Targeted RNA sequencing provides direct evidence and quantification of the alternative splicing of CD33 pre-mRNA.

-

Cell Treatment and RNA Extraction: Treat differentiated THP-1 cells with Compound 1. Extract total RNA from the cells using a suitable RNA extraction kit.

-

RNA Quality Control: Assess the quality and quantity of the extracted RNA.

-

cDNA Synthesis: Synthesize cDNA from the total RNA using reverse transcriptase and primers that target the CD33 transcript.

-

PCR Amplification: Amplify the CD33 cDNA using primers that flank exon 2.

-

Library Preparation and Sequencing: Prepare sequencing libraries from the amplified products and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the human genome and quantify the number of reads that correspond to the inclusion of exon 2 (CD33M) and the exclusion of exon 2 (CD33m). The ratio of these reads will determine the splicing efficiency and the effect of Compound 1 on promoting exon 2 skipping.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: CD33 Signaling Pathway

Caption: Experimental Workflow for Efficacy Assessment

Caption: Mechanism of Action of CD33 Splicing Modulator 1

References

Technical Guide on the Pharmacokinetics and Bioavailability of CD33 Splicing Modulator 1 Hydrochloride

Disclaimer: As of December 2025, publicly available scientific literature does not contain specific pharmacokinetic or bioavailability data for a compound explicitly named "CD33 splicing modulator 1 hydrochloride." The following guide is based on the available preclinical data for a representative small-molecule CD33 splicing modulator, referred to as Compound 1 in the primary literature, which serves as a key tool compound in the exploration of CD33 splicing modulation for neurodegenerative diseases.

Introduction

CD33, a sialic acid-binding immunoglobulin-like lectin, is a transmembrane receptor predominantly expressed on myeloid cells, including microglia in the brain.[1][2] Genetic studies have identified a link between variants of the CD33 gene and a reduced risk of late-onset Alzheimer's disease.[1][2][3] This protective effect is associated with alternative splicing of the CD33 pre-mRNA, specifically the skipping of exon 2.[1][2][3] This splicing event leads to a truncated protein isoform (CD33ΔE2) that lacks the V-set immunoglobulin-like domain responsible for sialic acid binding. The development of small-molecule modulators that can phenocopy this protective splicing event is a promising therapeutic strategy for Alzheimer's disease.

This document provides a technical overview of the reported preclinical characterization of a lead compound in this class, herein referred to as Compound 1.

In Vitro Characterization of Compound 1

While in vivo pharmacokinetic and bioavailability data for Compound 1 are not available in the public domain, several key in vitro parameters have been characterized to assess its drug-like properties.

| Parameter | Result | Interpretation |

| CD33 Splicing Activity (K562 cells) | EC50 = 7.8 µM | Effective concentration for promoting exon 2 skipping in a cellular reporter assay.[1] |

| Cell Surface CD33 Reduction (THP-1 cells) | EC50 = 2.0 µM | Functional concentration for reducing the full-length CD33 protein on the cell surface of myeloid cells.[1] |

| Kinetic Solubility (pH 7.4) | High | Good solubility at physiological pH, which is favorable for absorption and distribution.[1] |

| Cell Permeability | Moderate | The compound can cross cell membranes to reach its intracellular target (pre-mRNA).[1] |

| Human Hepatocyte Stability | Good | The compound shows resistance to metabolic breakdown in liver cells, suggesting a potentially longer half-life in vivo.[1] |

| Cytotoxicity (THP-1 cells) | Non-toxic up to 30 µM | The compound does not exhibit general toxicity to cells at concentrations well above its effective dose.[1] |

| pKa | 7.2 | The compound has an ionization constant near physiological pH.[1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and advancement of these findings.

1. CD33 Splicing Reporter Assay in K562 Cells

-

Objective: To quantify the ability of a compound to induce skipping of CD33 exon 2.

-

Cell Line: K562 cells were genome-edited using CRISPR/Cas9 to incorporate a NanoLuciferase (NanoLuc) reporter into the endogenous CD33 locus.[1]

-

Assay Principle: The reporter is designed such that productive NanoLuc protein is only synthesized when exon 2 is spliced out of the mature mRNA. Inclusion of exon 2, which contains stop codons, prevents the translation of the full-length reporter protein.[1]

-

Methodology:

-

K562 cells harboring the CD33-NanoLuc reporter are seeded in microplates.

-

Cells are treated with various concentrations of the test compound (e.g., Compound 1).

-

Following an incubation period, a luciferase substrate is added to the cells.

-

Luminescence, which is directly proportional to the amount of exon 2 skipping, is measured using a plate reader.

-

The concentration-response data is used to calculate the EC50 value.

-

2. High-Content Imaging Assay for Cell Surface CD33 Reduction

-

Objective: To measure the functional consequence of splicing modulation, which is the reduction of full-length CD33 protein on the cell surface.

-

Cell Line: THP-1 human monocytic cells, which endogenously express CD33.

-

Methodology:

-

THP-1 cells are differentiated into a macrophage-like state.

-

The differentiated cells are treated with the test compound for a specified duration (e.g., 72 hours).[1]

-

Cells are then fixed and stained with a fluorescently labeled antibody that specifically recognizes the V-set Ig domain of the full-length CD33 protein (encoded by exon 2).[1]

-

Cell nuclei are counterstained with a fluorescent dye like DAPI to allow for cell counting, which serves as a measure of cytotoxicity.[1]

-

The plates are imaged using a high-content confocal microscope.

-

Image analysis software is used to quantify the fluorescence intensity of the CD33-specific antibody on the cell surface, normalized to the cell number.

-

This data is used to determine the EC50 for the reduction of cell surface CD33.

-

Visualizations

Mechanism of Action of CD33 Splicing Modulators

Caption: Mechanism of CD33 splicing modulation by a small molecule.

Experimental Workflow for Identification of CD33 Splicing Modulators

Caption: Workflow for discovering CD33 splicing modulators.

Conclusion and Future Directions

Compound 1 represents a significant step towards validating the therapeutic hypothesis of CD33 splicing modulation.[1] It demonstrates that small molecules can effectively mimic a disease-protective genetic variant by altering pre-mRNA splicing.[1] The in vitro data suggest that Compound 1 possesses favorable drug-like properties, including cell permeability and metabolic stability.[1]

The critical next step in the development of this and other related compounds would be comprehensive in vivo studies. These would include:

-

Pharmacokinetic studies in animal models to determine key parameters such as clearance, volume of distribution, half-life, Cmax, Tmax, and AUC.

-

Bioavailability studies to assess the fraction of an administered dose that reaches systemic circulation via different routes (e.g., oral, intravenous).

-

Pharmacodynamic studies to confirm that the compound engages its target and modulates CD33 splicing in vivo, particularly in the brain.

-

Efficacy studies in animal models of Alzheimer's disease to evaluate the therapeutic potential of CD33 splicing modulation.

The project that led to the discovery of Compound 1 was reportedly terminated before these crucial in vivo experiments were conducted.[1] Therefore, the pharmacokinetics and bioavailability of CD33 splicing modulators remain an open area for future research and development.

References

- 1. Discovery of Small-Molecule CD33 Pre-mRNA Splicing Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Small-Molecule CD33 Pre-mRNA Splicing Modulators. | Semantic Scholar [semanticscholar.org]

- 3. Alzheimer's Disease-Associated Alternative Splicing of CD33 Is Regulated by the HNRNPA Family Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Toxicity Screening of CD33 Splicing Modulator 1 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial toxicity screening of CD33 Splicing Modulator 1 Hydrochloride, a novel compound designed to pharmacologically induce the skipping of exon 2 in CD33 pre-mRNA.[1][2] This mechanism mimics a naturally occurring genetic variant associated with a reduced risk of late-onset Alzheimer's disease.[1] The following sections detail the preclinical safety profile of the compound, presenting key in vitro and in vivo toxicity data. Experimental protocols are provided for the assays conducted, alongside standardized procedures for additional assessments typical for a compound at this stage of development.

Introduction to CD33 Splicing Modulation

CD33, or Siglec-3, is a transmembrane receptor primarily expressed on myeloid cells, including microglia in the brain.[1][3] Genome-wide association studies (GWAS) have identified a single nucleotide polymorphism (SNP) that protects against late-onset Alzheimer's disease.[1] This protective effect is linked to increased alternative splicing of the CD33 pre-mRNA, leading to the exclusion of exon 2.[1] Exon 2 encodes the V-set immunoglobulin-like domain responsible for binding sialic acid, which in turn mediates the inhibitory function of CD33 on microglial activity, including phagocytosis of amyloid-beta (Aβ).[1][4][5]

This compound acts as a chemical mimic of this protective genetic variant, promoting the production of a CD33 protein isoform that lacks the V-set domain (ΔE2-CD33).[1] This enhances microglial phagocytic activity and represents a promising therapeutic strategy for Alzheimer's disease.[6][7] An initial assessment of the compound's toxicity is a critical step in its preclinical development.

In Vitro Toxicity Screening

The initial in vitro safety assessment of this compound focused on general cytotoxicity, cardiac safety through hERG channel inhibition, and off-target pharmacology.

General Cytotoxicity Assessment

A cell viability assay measuring ATP depletion was used as a general marker for cytotoxicity. The compound was found to be benign in this assessment.[8]

Table 1: In Vitro Cytotoxicity and Primary Activity

| Assay | Cell Line | Endpoint | Result |

|---|---|---|---|

| CD33 Splicing Activity | K562 Reporter Cells | EC50 | 7.8 µM |

| Cell Surface CD33 Reduction | Differentiated THP-1 Cells | EC50 | 2.0 µM |

| Cell Viability (Cytotoxicity) | Not Specified | IC50 (ATP Depletion) | 204 µM |

Data sourced from Chappie et al., 2022.[8]

This protocol describes a typical luminescence-based assay to measure intracellular ATP levels as an indicator of cell viability.[9][10][11]

-

Cell Plating: Seed cells (e.g., THP-1 or other relevant cell lines) in an opaque-walled 96-well or 384-well microplate at a predetermined density and allow them to adhere or stabilize for a specified period (e.g., overnight).

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the compound solutions to the wells, including vehicle-only controls.

-

Incubation: Incubate the plate for a defined exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

Reagent Preparation: Equilibrate the ATP detection reagent (containing cell lysis buffer, luciferase, and D-luciferin substrate) to room temperature.

-

Lysis and Signal Generation: Add the ATP detection reagent to each well. This lyses the cells, releasing ATP, which then reacts with the luciferase/luciferin to produce a luminescent signal.

-

Measurement: After a brief incubation period at room temperature to stabilize the signal (typically 2-10 minutes), measure the luminescence using a plate luminometer.

-

Data Analysis: The luminescent signal is directly proportional to the amount of ATP and thus the number of viable cells. Calculate the percentage of viability relative to the vehicle control for each concentration. Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic curve.

Cardiac Safety: hERG Inhibition Assay

To assess the risk of drug-induced QT prolongation, the compound was tested for its ability to inhibit the hERG (human Ether-a-go-go-Related Gene) potassium channel.[12][13]

Table 2: hERG Channel Inhibition Data

| Assay | Endpoint | Result |

|---|---|---|

| Dofetilide Binding | Ki | 7.2 µM |

| hERG Channel Inhibition | IC50 | 12.7 µM |

Data sourced from Chappie et al., 2022.[8]

The manual patch-clamp technique is the gold standard for accurately assessing a compound's effect on the hERG channel.[13][14]

-

Cell Culture: Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel. Culture the cells under standard conditions until they reach appropriate confluency for electrophysiological recording.

-

Electrophysiology Setup: Prepare the patch-clamp rig, including the amplifier, micromanipulator, and perfusion system. Fill glass micropipettes with an appropriate intracellular solution and ensure their resistance is within the 2-5 MΩ range.

-

Cell Preparation: Place a coverslip with adherent cells onto the stage of an inverted microscope and perfuse with an extracellular (bath) solution.

-

Seal Formation: Under microscopic guidance, carefully approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane patch under the pipette tip, achieving the whole-cell configuration, which allows for control of the cell's membrane potential and measurement of ion channel currents.

-

Voltage Protocol: Apply a specific voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step (e.g., to +40 mV) to open the channels, followed by a hyperpolarizing step (e.g., to -50 mV) to measure the characteristic "tail current" as the channels recover from inactivation.[15]

-

Compound Application: After establishing a stable baseline recording, perfuse the cell with increasing concentrations of this compound. Record the hERG current at each concentration until a steady-state effect is observed.

-

Data Analysis: Measure the amplitude of the tail current at each concentration. Calculate the percentage of inhibition relative to the baseline current. Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a suitable concentration-response model.

Off-Target Pharmacology Screening

The compound was screened against a panel of diverse pharmacological targets to identify potential off-target activities. It was found to be devoid of activity against most targets, with the exception of the muscarinic M1 receptor.[8]

Table 3: Off-Target Selectivity Panel Summary

| Target Class | Specific Targets Tested (Abbreviated) | Result |

|---|---|---|

| Adrenergic Receptors | α1A, β2 | No significant activity |

| Cannabinoid Receptor | CB1 | No significant activity |

| Dopamine Receptor/Transporter | D1, DAT | No significant activity |

| Histamine Receptor | H1 | No significant activity |

| Opioid Receptor | µ-Opioid | No significant activity |

| Serotonin Receptor/Transporter | 5-HT2B, SERT | No significant activity |

| Norepinephrine Transporter | NET | No significant activity |

| Muscarinic Receptor | M1 | Activity observed (details not specified) |

Data sourced from Chappie et al., 2022.[8]

Genotoxicity Assessment (Standard Protocol)

While specific data for this compound is not publicly available, a standard initial screen for mutagenic potential is the Bacterial Reverse Mutation Assay, or Ames test.

This assay evaluates the potential of a substance to induce gene mutations in bacteria.[16][17][18]

-

Strain Selection: Utilize several amino acid-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect different types of point mutations.[18]

-

Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 fraction), which is a rat liver homogenate, to detect mutagens that require metabolic activation.[17]

-

Dose Selection: Perform a preliminary range-finding study to determine the appropriate concentration range of the test compound, identifying cytotoxic levels. For the main experiment, use at least five different concentrations.

-

Exposure (Plate Incorporation Method): Mix the test compound, the bacterial tester strain, and either the S9 mix or a buffer into a molten top agar. Pour this mixture onto the surface of a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48 to 72 hours.

-

Scoring: Count the number of revertant colonies (colonies that have mutated and can now grow in the absence of the required amino acid) on each plate.

-

Data Analysis: A positive result is indicated by a concentration-dependent increase in the number of revertant colonies, typically a two- to three-fold increase over the vehicle control, for any of the tester strains.[17]

In Vivo Acute Toxicity (Standard Protocol)

An initial in vivo study is crucial to understand the compound's effects in a whole-animal system. The Up-and-Down Procedure is a common method for assessing acute oral toxicity.

This method allows for the estimation of the LD50 (median lethal dose) while minimizing the number of animals used.[8][19][20]

-

Animal Selection: Use a single sex of a rodent species, typically female rats, as they are often slightly more sensitive.

-

Housing and Acclimation: House animals in standard conditions and allow them to acclimate for at least 5 days before dosing.

-

Dosing Preparation: Prepare formulations of the test substance at various concentrations. The vehicle should be appropriate for oral gavage administration.

-

Fasting: Fast animals overnight prior to dosing, though water should be available.[21]

-

Dosing Procedure:

-

Dose the first animal at a level just below the best preliminary estimate of the LD50.

-

Observe the animal for at least 48 hours.

-

If the first animal survives, dose the next animal at a higher dose (e.g., increased by a factor of 3.2).

-

If the first animal dies, dose the next animal at a lower dose.

-

Continue this sequential dosing, with the outcome for one animal determining the dose for the next.

-

-

Observation: Observe all animals for clinical signs of toxicity with special attention during the first 4 hours and daily thereafter for a total of 14 days. Record body weights weekly.

-

Endpoint: The primary endpoint is mortality. At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method based on the sequence of survival and death outcomes.[8][20]

Summary and Conclusion

The initial toxicity screening of this compound indicates a favorable preliminary safety profile. The compound demonstrates a wide therapeutic window, with an IC50 for cytotoxicity (204 µM) that is over 100 times its effective concentration for reducing cell surface CD33 (2.0 µM). Furthermore, the hERG inhibition IC50 of 12.7 µM suggests a low risk for cardiac QT prolongation at therapeutically relevant concentrations. The off-target screening was largely clean, with the noted activity at the M1 receptor requiring further characterization.

While specific genotoxicity and in vivo acute toxicity data are not publicly available, this guide provides the standard, regulatory-accepted protocols for these essential next steps. The collective data from these initial screens are critical for guiding further preclinical development and making informed decisions about the potential progression of this compound as a novel therapeutic for Alzheimer's disease.

References

- 1. Discovery of Small-Molecule CD33 Pre-mRNA Splicing Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Small-Molecule CD33 Pre-mRNA Splicing Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TREM2 Acts Downstream of CD33 in Modulating Microglial Pathology in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alzheimer’s Disease Risk Gene CD33 Inhibits Microglial Uptake of Amyloid Beta - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genetics of CD33 in Alzheimer's disease and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. curealz.org [curealz.org]

- 7. curealz.org [curealz.org]

- 8. catalog.labcorp.com [catalog.labcorp.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. bmglabtech.com [bmglabtech.com]

- 11. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]

- 13. Manual whole-cell patch-clamping of the HERG cardiac K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aragen.com [aragen.com]

- 15. researchgate.net [researchgate.net]

- 16. nib.si [nib.si]

- 17. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 18. nucro-technics.com [nucro-technics.com]

- 19. nucro-technics.com [nucro-technics.com]

- 20. oecd.org [oecd.org]

- 21. Acute Toxicology Test OECD 425 - Altogen Labs [altogenlabs.com]

Understanding the function of different CD33 isoforms in the brain

An In-Depth Guide to the Function of CD33 Isoforms in the Brain

For Researchers, Scientists, and Drug Development Professionals

Introduction

CD33 (Siglec-3) is a transmembrane receptor predominantly expressed on cells of the myeloid lineage, including microglia, the resident immune cells of the central nervous system.[1][2] As a member of the sialic acid-binding immunoglobulin-like lectin (Siglec) family, it plays a crucial role in regulating immune responses through recognition of sialoglycan ligands.[3][4] Genome-wide association studies (GWAS) have identified genetic polymorphisms in the CD33 gene as significant risk factors for late-onset Alzheimer's disease (AD), thrusting this microglial receptor into the spotlight of neurodegenerative disease research.[1][5]

The biological impact of CD33 in the brain is not monolithic; it is dictated by the expression of different protein isoforms arising from alternative mRNA splicing.[6][7] These isoforms have distinct structures and, consequently, opposing functions in the context of AD pathology. Understanding the molecular mechanisms, signaling pathways, and functional consequences of each CD33 isoform is critical for developing targeted therapeutics aimed at modulating microglial activity to combat neurodegeneration. This guide provides a detailed examination of the major CD33 isoforms, their regulation, their divergent roles in brain health and disease, and the experimental methodologies used to study them.

CD33 Gene, Alternative Splicing, and Isoform Structure

The function of CD33 is critically determined by its structure, which is controlled at the level of mRNA splicing. Two main protein isoforms are expressed in the human brain: a full-length, major isoform (CD33M) and a shorter, minor isoform (CD33m) that lacks the domain encoded by exon 2.[1][8]

Genetic Regulation of Splicing

Alternative splicing of CD33 is strongly influenced by the single nucleotide polymorphism (SNP) rs12459419, located within exon 2.[6][9]

-

rs12459419[C] Allele (Common/AD-Risk): This allele favors the inclusion of exon 2, leading to higher production of the full-length CD33M protein. It is associated with an increased risk for Alzheimer's disease.[7][8]

-

rs12459419[T] Allele (Minor/Protective): This allele enhances the skipping of exon 2, resulting in increased expression of the shorter CD33m isoform.[8][9] This allele is associated with a reduced risk for AD.[10]

The splicing process is also regulated by RNA-binding proteins, with the HNRNPA family of proteins having been shown to promote exon 2 skipping.[9]

Caption: Genetic control of CD33 isoform expression via alternative splicing.

Protein Domain Structures

The two mRNA transcripts are translated into structurally and functionally distinct proteins.

-

CD33M (Full-Length): This isoform contains an N-terminal V-set immunoglobulin (IgV) domain, which is responsible for binding sialic acid ligands. It also has a C2-set immunoglobulin (IgC) domain, a transmembrane domain, and an intracellular tail containing immunoreceptor tyrosine-based inhibitory motifs (ITIMs).[4][10][11]

-

CD33m (ΔE2): This shorter isoform lacks the IgV domain encoded by exon 2.[7][10] This absence is functionally critical, as it ablates the protein's ability to bind its canonical sialic acid ligands, thereby altering its signaling capacity.[3][6]

Caption: Domain architecture of the major CD33 protein isoforms.

Opposing Functions of CD33 Isoforms in Microglia

The structural differences between CD33M and CD33m translate into opposing effects on microglial function, particularly concerning the clearance of amyloid-beta (Aβ), a pathological hallmark of Alzheimer's disease.

CD33M: An Inhibitory Receptor Impairing Aβ Clearance

The full-length CD33M isoform acts as a canonical inhibitory receptor on microglia.[3][12]

-

Ligand Binding: The IgV domain of CD33M binds to sialic acid residues on glycoproteins and glycolipids.[11][13] A key endogenous ligand in the human brain has been identified as a sialoglycoprotein called Receptor Protein Tyrosine Phosphatase Zeta (RPTPζ)S3L.[3][14]

-

ITIM Phosphorylation: Upon ligand binding, the tyrosine residues within the ITIMs on the intracellular tail of CD33 become phosphorylated.[4]

-

Recruitment of Phosphatases: The phosphorylated ITIMs serve as docking sites for SH2 domain-containing phosphatases, primarily SHP-1 and SHP-2.[4][6]

-

Inhibition of Downstream Signaling: These phosphatases dephosphorylate key signaling molecules, effectively dampening intracellular signaling cascades that are necessary for microglial activation, including phagocytosis.[11][12]

This inhibitory signaling cascade impairs the ability of microglia to uptake and clear Aβ peptides, contributing to the accumulation of amyloid plaques.[1][2][3]

Caption: The inhibitory signaling pathway of the full-length CD33M isoform.

CD33m: A Protective Variant Promoting Aβ Clearance

The CD33m isoform, by lacking the sialic acid-binding IgV domain, is thought to be functionally impaired as an inhibitory receptor.[3][6] This loss of inhibitory function leads to a microglial phenotype more capable of responding to pathological insults. Studies in transgenic mouse models of amyloidosis expressing the different human isoforms have revealed that CD33m:

-

Enhances Aβ Clearance: Microglia expressing CD33m are more efficient at phagocytosing Aβ.[8][15]

-

Promotes Plaque Compaction: This isoform encourages the formation of dense-core plaques, which are considered less neurotoxic than diffuse plaques.[15][16]

-

Minimizes Neuritic Dystrophy: By promoting a more effective microglial response, CD33m helps reduce the damage to neuronal processes around amyloid plaques.[8][16]

Essentially, the AD-protective allele of CD33 works by shifting the balance from the inhibitory CD33M isoform towards the less-inhibitory (or non-inhibitory) CD33m isoform, thereby "releasing the brakes" on microglial phagocytic activity.

Caption: Contrasting functional outcomes of high CD33M vs. high CD33m expression.

Quantitative Data Summary

The functional differences between CD33 isoforms are supported by quantitative data from studies using human brain tissue and animal models.

Table 1: Relative Expression and Splicing Ratios of CD33 Isoforms

| Parameter | Genotype / Condition | Finding | Reference |

|---|---|---|---|

| Relative Abundance | General Human Tissue | CD33M constitutes ~90% of total CD33; CD33m constitutes ~10%. | [1] |

| Splicing & Genotype | rs12459419[T] allele | Each copy decreases full-length CD33 expression by ~25%. | [17][18] |

| Splicing & Genotype | rs3865444[A] (protective) | Robustly increases the proportion of CD33 mRNA lacking exon 2. | [6] |

| Splicing & Genotype | rs3865444[C] (risk) | Leads to increased protein expression of the full-length CD33M isoform. |[7] |

Table 2: In Vivo Effects of Human CD33 Isoforms in 5XFAD Mouse Model of Amyloidosis

| Measurement | 5XFAD + hCD33M | 5XFAD + hCD33m | Reference |

|---|---|---|---|

| Aβ Levels | Increased | No significant change vs. control | [8][15][16] |

| Plaque Morphology | More diffuse plaques | Promotes plaque compaction | [15][16] |

| Microglia-Plaque Contact | Reduced | Increased | [8][15] |

| Neuritic Dystrophy | Increased | Minimized / Reduced | [15][16] |

| Disease-Associated Microglia | Fewer | More |[8][15] |

Key Experimental Methodologies

Studying the specific functions of CD33 isoforms requires a range of molecular and cellular techniques.

Protocol 1: Identification of CD33 Splice Variants from Human Brain cDNA

This method is used to determine the presence and relative abundance of different CD33 mRNA isoforms.

-

RNA Extraction & cDNA Synthesis: Total RNA is extracted from post-mortem human brain tissue (e.g., temporal gyrus). First-strand cDNA is synthesized using reverse transcriptase.

-

Nested PCR: A nested Polymerase Chain Reaction (PCR) approach is employed for specific amplification.

-

First Round PCR: An initial 20-cycle PCR is performed using a forward primer in exon 1 and reverse primers spanning exons 7A/7B. This enriches the template for the target gene.

-

Second Round PCR: The product from the first round is used as a template for a second PCR (e.g., 30-35 cycles) with primers internal to the first set.

-

-

Cloning and Sequencing: The resulting PCR products are cloned into a suitable vector (e.g., pCR4-TOPO). A sufficient number of clones (e.g., 50-100) are randomly selected and sequenced to identify the different splice variants and their frequencies.[6]

Protocol 2: In Vivo Functional Analysis Using Humanized CD33 Transgenic Mice

This approach elucidates the in vivo consequences of expressing different human CD33 isoforms in the context of AD pathology.

-

Generation of Transgenic Mice: Create transgenic mouse lines that express either the human full-length CD33 (hCD33M) or the exon 2-deleted CD33 (hCD33m) under a myeloid-specific promoter (e.g., hCD68).

-

Crossbreeding with AD Model: Cross the hCD33M and hCD33m transgenic mice with an amyloidosis mouse model, such as the 5XFAD mouse, which rapidly develops Aβ plaques.

-

Aging and Tissue Collection: Age the resulting cohorts (e.g., 5XFAD, 5XFAD/hCD33M, 5XFAD/hCD33m) to specific timepoints (e.g., 4, 6, 8 months) when pathology is present. Perfuse the mice and collect brain tissue.

-

Pathological Analysis:

-

Immunohistochemistry: Stain brain sections with antibodies against Aβ (e.g., 6E10) to quantify plaque burden and morphology, and with microglial markers (e.g., Iba1) to assess microglia-plaque interactions.

-

Biochemical Analysis: Use ELISA or Western blot on brain homogenates to quantify levels of soluble and insoluble Aβ40 and Aβ42.

-

-

Transcriptomic Analysis: Perform single-cell RNA sequencing (scRNAseq) on isolated microglia to understand how each isoform alters the microglial transcriptional state in response to pathology.[8][15][16]

Caption: Experimental workflow for in vivo analysis of CD33 isoform function.

Protocol 3: In Vitro Microglial Phagocytosis Assay

This cell-based assay directly measures the impact of CD33 isoforms on the phagocytic capacity of microglia-like cells.

-

Cell Culture: Use a human microglial cell model, such as human induced pluripotent stem cell-derived microglia (iPSC-MG) or the THP-1 monocyte cell line differentiated into macrophages.

-

Genetic Modification (if necessary): If studying specific isoforms, use CRISPR/Cas9 to knock out endogenous CD33 or use lentiviral vectors to overexpress either CD33M or CD33m.

-

Preparation of Phagocytic Substrate: Prepare fluorescently labeled, aggregated Aβ1-42 peptides (e.g., using HiLyte™ Fluor 488).

-

Phagocytosis: Add the fluorescent Aβ aggregates to the cultured microglia and incubate for a defined period (e.g., 1-3 hours) at 37°C. Include a 4°C control to account for non-specific surface binding.

-

Quantification:

-

Flow Cytometry: After incubation, wash the cells to remove non-internalized Aβ. Detach the cells and analyze them by flow cytometry to measure the mean fluorescence intensity, which corresponds to the amount of internalized Aβ.

-

Microscopy: Alternatively, fix the cells and image them using fluorescence microscopy to visualize and quantify Aβ uptake.[12][19]

-

Conclusion and Therapeutic Implications

The two major isoforms of CD33 expressed in the brain, CD33M and CD33m, have diametrically opposed functions in the context of Alzheimer's disease pathology. The full-length CD33M isoform, favored by the AD-risk allele, acts as an inhibitory receptor that suppresses the ability of microglia to clear pathogenic Aβ. Conversely, the shorter CD33m isoform, which lacks the ligand-binding domain and is upregulated by the AD-protective allele, leads to a more robust microglial phagocytic response.

This dichotomy presents a clear and compelling strategy for therapeutic intervention. The goal is to shift the balance of CD33 activity from inhibitory to permissive. Potential therapeutic avenues include:

-

Splicing-Modifying Drugs: Developing small molecules or antisense oligonucleotides that can penetrate the blood-brain barrier and force the splicing of CD33 pre-mRNA to favor the production of the protective CD33m isoform.[20]

-

CD33M Antagonists: Designing antibodies or small molecule inhibitors that block the sialic acid-binding site of CD33M, thereby preventing its inhibitory signaling without affecting CD33m.

-

Downregulating CD33 Expression: Employing genetic or pharmacological approaches to reduce the overall expression of CD33 on the surface of microglia, mimicking the effect of CD33 knockout, which has been shown to be beneficial in mouse models.[2]

A thorough understanding of the distinct biology of each CD33 isoform is paramount for the successful design and implementation of these next-generation, microglia-targeted therapies for Alzheimer's disease.